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Compound of Interest

Compound Name: Daledalin Tosylate

Cat. No.: B1669779

Notice to the Reader: Initial research for this technical guide on the structure-activity
relationship (SAR) of Daledalin analogues revealed a significant lack of publicly available
scientific literature and data. Daledalin, a selective norepinephrine reuptake inhibitor developed
in the early 1970s, was never brought to market.[1][2] Consequently, there is a dearth of
published research on the synthesis, biological activity, and SAR of its analogues.

While the fundamental mechanism of Daledalin is understood to be the inhibition of the
norepinephrine transporter (NET), this guide cannot proceed with a detailed analysis of its
analogues as originally intended due to the absence of the necessary quantitative data and
experimental protocols.

Proposed Alternative Focus:

To fulfill the core requirements of providing a comprehensive technical guide with structured
data, detailed methodologies, and pathway visualizations, we propose to pivot the focus to a
more extensively researched class of compounds with a rich body of SAR literature. A suitable
alternative would be to explore the structure-activity relationships of Citalopram analogues, a
well-known class of selective serotonin reuptake inhibitors (SSRIS).

We welcome your feedback on this proposed change of topic. The following sections provide a
foundational overview of Daledalin based on the limited information available.

Introduction to Daledalin
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Daledalin, with the chemical name N-Methyl-3-(3-methyl-1-phenyl-2,3-dihydro-1H-indol-3-
yl)propan-1-amine, is a selective norepinephrine reuptake inhibitor (NRI).[1] Its primary
mechanism of action involves blocking the norepinephrine transporter (NET), leading to an
increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1] This
enhancement of noradrenergic neurotransmission is the basis for its potential antidepressant
effects.[1] Notably, Daledalin exhibits negligible affinity for the serotonin transporter (SERT) and
the dopamine transporter (DAT), classifying it as a selective NRI.

Core Structure of Daledalin

The foundational structure of Daledalin is a 3-substituted-1-phenyl-2,3-dihydro-1H-indole core.
Key features of this scaffold include:

 Indoline Ring System: A bicyclic structure containing a benzene ring fused to a five-
membered nitrogen-containing ring.

e Phenyl Substitution at N1: The nitrogen of the indoline ring is substituted with a phenyl
group.

e Quaternary Carbon at C3: The C3 position of the indoline ring is a quaternary carbon,
substituted with a methyl group and a propyl-N-methylamine side chain. This quaternary
center is a key structural feature.

The IUPAC name for Daledalin is N-Methyl-3-(3-methyl-1-phenyl-2,3-dihydro-1H-indol-3-
yl)propan-1-amine. Its chemical formula is C19H24N2, and it has a molecular weight of 280.41
g/mol .

Mechanism of Action and Signhaling Pathways

As a selective norepinephrine reuptake inhibitor, Daledalin's primary molecular target is the
norepinephrine transporter (NET). By inhibiting NET, Daledalin prevents the reuptake of
norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the
concentration and duration of action of norepinephrine on postsynaptic and presynaptic
adrenergic receptors.

The downstream signaling pathways affected by increased noradrenergic neurotransmission
are complex and involve various adrenergic receptor subtypes (a1, a2, 1, 2, B3) located on
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different cell types throughout the central nervous system. Activation of these receptors can

trigger a cascade of intracellular events, including:

o G-protein Coupled Receptor (GPCR) Activation: Adrenergic receptors are GPCRs that, upon

ligand binding, activate heterotrimeric G proteins.

e Second Messenger Systems: Activation of G proteins leads to the modulation of second

messenger systems such as:

o CAMP Pathway: Activation of B-adrenergic receptors typically stimulates adenylyl cyclase,

leading to an increase in intracellular cyclic adenosine monophosphate (CAMP) and

subsequent activation of Protein Kinase A (PKA).

o Phosphoinositide Pathway: Activation of al-adrenergic receptors typically activates

phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium, and DAG activates Protein Kinase C (PKC).

e Modulation of lon Channels: Adrenergic signaling can also directly or indirectly modulate the

activity of various

ion channels.

A simplified representation of the primary mechanism of action of Daledalin is depicted below.
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Daledalin's primary mechanism of action.
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Experimental Protocols for Assessing NRI Activity

While specific protocols for Daledalin analogues are not available, the activity of novel
norepinephrine reuptake inhibitors is typically assessed using a variety of in vitro and in vivo
assays.

In Vitro Assays

4.1.1 Radioligand Binding Assays:

o Objective: To determine the binding affinity (Ki) of a compound for the norepinephrine
transporter.

e General Protocol:

o Membrane Preparation: Membranes are prepared from cells stably expressing the human
norepinephrine transporter (hNET) or from specific brain regions rich in NET (e.g., rat
cortex).

o Radioligand: A radiolabeled ligand with high affinity and selectivity for NET, such as
[3H]nisoxetine, is used.

o Competition Binding: The membrane preparation is incubated with a fixed concentration of
the radioligand and varying concentrations of the test compound (e.g., a Daledalin
analogue).

o Separation and Detection: Bound and free radioligand are separated by rapid filtration.
The amount of radioactivity bound to the membranes is quantified using liquid scintillation
counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-
Prusoff equation.

4.1.2 Synaptosomal Uptake Assays:

o Objective: To measure the functional inhibition of norepinephrine reuptake by a compound.
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¢ General Protocol:

o

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from
specific brain regions (e.g., rat hypothalamus or cortex).

o Incubation: Synaptosomes are incubated with the test compound at various
concentrations.

o Radiolabeled Neurotransmitter: A low concentration of radiolabeled norepinephrine (e.g.,
[BH]INE) is added to initiate uptake.

o Termination of Uptake: After a short incubation period, uptake is terminated by rapid
filtration and washing with ice-cold buffer.

o Quantification: The amount of radioactivity accumulated within the synaptosomes is
measured by liquid scintillation counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of norepinephrine
uptake (IC50) is determined.

The general workflow for in vitro assessment of NRI activity can be visualized as follows:
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In vitro workflow for assessing NRI activity.

Conclusion and Future Directions

Daledalin represents an early effort in the development of selective norepinephrine reuptake
inhibitors. While it did not advance to clinical use, its chemical scaffold could potentially serve
as a starting point for the design of novel NRIs. However, the lack of published data on its
analogues makes it impossible to draw any conclusions about the structure-activity
relationships within this specific chemical series.

Future research, should it be undertaken, would need to involve the systematic synthesis of
Daledalin analogues with modifications to the indoline core, the N-phenyl substituent, and the
N-methylpropylamine side chain. These analogues would then need to be subjected to the in
vitro and in vivo assays described above to elucidate the structural requirements for potent and
selective NET inhibition.
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We reiterate our proposal to pivot this technical guide to a compound class with a more robust
and publicly accessible dataset, such as Citalopram analogues, to fully address the user's
request for a detailed and data-rich document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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